Journal Name:Reaction Chemistry & Engineering
Journal ISSN:2058-9883
IF:3.9
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/reaction-chemistry-engineering/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:95
Publishing Cycle:
OA or Not:Not
Continuous flow synthesis of the iodination agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione telescoped with semi-continuous product isolation†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/C6RE00051G
A batch synthesis to the iodinating agent 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione (DIH) was devised and developed. This batch process was then up-scaled (10×) and optimized by means of statistical experimental design and multivariate regression. The optimized batch procedure was then transferred and adapted for continuous flow synthesis using a multi-jet oscillating disk (MJOD) continuous flow reactor platform to provide a flow process that allowed a throughput of 47 g h−1 with a residence time of 9 min. A semi-continuous work-up step based on vacuum filtration was established and successfully telescoped to be an integrated part of the flow process. An 8 h test run using the optimized flow synthesis in combination with the semi-continuous filtration step afforded 375 g (≈90% isolated yield) of the pure title compound that was collected from 14 filtration batches of 25–27 g each.
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Temperature-dependent dynamics of NH3-derived Cu species in the Cu-CHA SCR catalyst
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/C8RE00322J
The Cu-exchanged CHA zeolite (Cu-CHA) is a promising catalyst for the NH3-assisted selective catalytic reduction (NH3-SCR) of harmful nitrogen oxides (NOx, x = 1, 2), combining high hydrothermal stability with good performance in the 200–550 °C range. Despite many recent breakthroughs in the molecular-scale understanding of this catalyst, several open questions remain to ultimately unravel the NH3-SCR mechanism across the operation-relevant temperature range. In this context, we apply in situ XAS and UV-vis–NIR spectroscopy to assess the nature and thermal stability of NH3-derived Cu-species in a commercial Cu-CHA deNOx catalyst. Both techniques evidence fast and complete ‘solvation’ by NH3 of the framework-coordinated CuII and CuI ions formed upon thermal activation of the catalyst. Our results confirm that NH3 desorption at T > 200 °C is accompanied by CuII → CuI reduction phenomena, while the compresence of pre-adsorbed NH3 with gas-phase NO greatly enhances the reduction rate and efficiency. By applying state-of-the-art multivariate curve resolution (MCR) analysis, we elaborate these insights in a quantitative picture of Cu-speciation during NH3 temperature-programmed desorption (TPD) and surface reaction (TPSR) experiments. MCR analysis confirms recent theoretical predictions for the thermal stability of [CuI(NH3)2]+ species and allows us to experimentally identify the framework-coordinated Ofw–CuI–NH3 intermediate formed upon desorption of a NH3 ligand from [CuI(NH3)2]+.
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Reaction engineering and kinetics of algae conversion to biofuels and chemicals via pyrolysis and hydrothermal liquefaction
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D0RE00084A
Algae are becoming increasingly popular as feedstocks for various fine chemicals and fuel intermediates. Cultivation of algae can be environment-friendly as they can fix high amounts of carbon dioxide in the environment, and also remove hazardous pollutants from wastewater. Moreover, algae cultivation presents a high per-hectare oil yield and faster growth rates than terrestrial biomasses. Owing to these advantages, algae are attractive candidates for harnessing energy. Thermochemical conversion techniques are promising as they offer a single-step conversion of algae species into valuable chemicals. In this article, pyrolysis and hydrothermal liquefaction technologies for the conversion of a variety of microalgae and macroalgae to bio-oil and biochemicals are discussed comprehensively. Different pyrolysis strategies such as fast pyrolysis, co-pyrolysis, microwave-assisted pyrolysis, and hydropyrolysis for the production of bio-oil of varying properties are outlined. The effect of catalysts in upgrading the quality of the bio-oil is evaluated. On the hydrothermal liquefaction front, the effects of operating parameters such as temperature, time, pressure, and solvent on the yields of products and the quality of bio-crude are covered in detail. Due emphasis is given to the kinetics of pyrolysis and hydrothermal liquefaction of algae, and different types of models, viz., apparent kinetics and lumped semi-detailed models, are discussed. The complex conversion pathways involved in these two processes are unraveled by presenting plausible reaction mechanisms and discussing the fate of nitrogen present in the algae. Furthermore, this review throws light on various aspects ranging from algae cultivation, the effect of culture conditions on the biochemical composition of algae species to techno-economic and lifecycle assessment of biofuels and chemicals derived from algae via thermochemical technologies. Finally, the challenges involved in the scale-up of thermochemical technologies and the development of detailed kinetic models are presented.
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Calibration methods to circumvent unknown component spectra for quantitative in situ Raman monitoring of co-polymerization reactions†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D0RE00424C
The use of Raman spectroscopy for reaction monitoring has been successfully applied over the past few decades. One complication in such usage is the applicability for quantitative reaction studies. This analytical problem is intrinsic to any reaction system, and is part of the larger transinformation necessary to bridge qualitative Raman spectroscopic information through multivariate calibration approaches. Another compounding issue is the presence of unknown component spectra that are encountered when investigating novel reactions, which is often fraught with either a lack of understanding of reaction stoichiometries/mechanisms, or inability to isolate reaction intermediates or products for obtaining their Raman spectra. To overcome these analytical challenges, three numerical approaches are tested using the model styrene–butyl acrylate co-polymerization reaction. They are partial least squares regression (PLSR), a novel minimisation of mixture spectrum residuals (MMSR) algorithm, and the first ever attempt at combining band-target entropy minimisation curve resolution with multilinear regression (BTEM-MLR). Multivariate calibrations are performed using inline Raman spectra from co-polymerization monitored with offline NMR to estimate the concentration of monomers without the need for additional information on reaction intermediates or products. All three multivariate calibration approaches produce comparable success. The specific calibration dataset utilized and relative Raman molar intensities of chemical species directly impact the quality of calibration. Furthermore, both MMSR and BTEM yield additional spectral reconstruction of the unknown co-polymer Raman spectrum.
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A data-driven approach to generate pseudo-reaction sequences for the thermal conversion of Athabasca bitumen†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D0RE00321B
This work focuses on the application of self-modeling multivariate curve resolution (SMCR) methods on the Fourier transform infrared (FTIR) spectra of the liquid products obtained from the thermal cracking of Athabasca bitumen in the temperature range of 300–420 °C and reaction times ranging from 15 min to 27 h. The objective was to develop a reaction pathway for the thermal cracking process from the SMCR methods and to identify key elements of the reaction chemistry that also affected physical properties like viscosity. An important aspect of this work was that minimum external chemical knowledge was used for the chemometric techniques. The SMCR method employed in our study was applied on both temperature-specific and augmented datasets considering all temperatures together to extract resolved concentration and spectral profiles using the alternating least-squares (ALS) optimization. The improvements of particle swarm optimization (PSO) over ALS were investigated with regards to resolution quality, convergence speed, residuals and explained variance. The thermal conversion of Athabasca bitumen was shown to observe a series reaction sequence with methyl transfer dominant at lower temperatures and a greater extent of cracking at higher temperatures along with the formation of lighter products with a higher fraction of mono-substituted aromatics.
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A spray-drying continuous-flow method for simultaneous synthesis and shaping of microspherical high nuclearity MOF beads†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/C6RE00065G
Metal–organic frameworks (MOFs) are among the most attractive porous materials currently available. However, one of the challenges precluding their industrial exploitation is the lack of methods for their continuous production. In this context, great advances have been enabled by recently discovered, novel continuous-fabrication methods such as mechanosynthesis, electrochemistry, continuous-flow synthesis and spray-drying. Herein we report the benefits of coupling two of these processes—spray-drying and continuous flow—for continuous synthesis of MOFs assembled from high-nuclearity secondary building units (SBUs). Using the resulting spray-drying continuous flow-assisted synthesis, we have prepared numerous members of diverse MOF families, including the UiO-66, Fe–BTC/MIL-100 and [Ni8(OH)4(H2O)2(L)6]n (where L = 1H-pyrazole-4-carboxylic acid) series. Interestingly, all of these MOFs were automatically obtained as compact microspherical superstructures (beads). We anticipate that our strategy could be easily employed for synthesizing and shaping multivariate (MTV) MOFs.
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A co-solvent hydrolysis strategy for the production of biofuels: process synthesis and technoeconomic analysis†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/C6RE00227G
We develop an integrated strategy for the production of ethanol from lignocellulosic biomass. Cellulose and hemicellulose fractions are first hydrolyzed into sugars using a mixture of γ-valerolactone (GVL), water, and toluene as a solvent containing dilute sulfuric acid as a catalyst, and the sugars are then co-fermented into ethanol over engineered yeast strains. Separation subsystems are designed to effectively recover GVL and toluene for reuse in biomass hydrolysis and to recover lignin and humins for heat and power generation. We also develop an alternative process, in which we recover sugars and GVL from the residual biomass. To minimize utility requirements, we conduct heat integration, which allows us to meet all heating requirements using biomass residues. Finally, we perform a range of system-level analyses to identify the major cost and technological drivers. The proposed strategy is shown to be cost-competitive with other strategies.
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Analytical and advanced kinetic models for characterization of chain-growth copolymerization: the state-of-the-art
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/C7RE00206H
A detailed overview is given on the currently developed analytical and advanced kinetic models to calculate the main bulk/solution chain-growth copolymerization characteristics. A differentiation is made between the calculation of the average propagation rate coefficient/polymerization rate and compositional properties, e.g. (average) copolymer composition, segment length distribution, and monomer sequences. Both terminal and penultimate reactivity models are included and the relevance of their parameters is highlighted through case studies. Focus is first on models describing average characteristics, with particular emphasis on the strength of analytical models to determine reactivity ratios. Next more advanced models, in particular multivariate kinetic models accounting for distributions of a distinct number of microstructural variates of interest such as chain length and copolymer composition, are discussed. Finally, the more recently developed explicit or reaction event tracking models are covered, in which compositional and temporal changes are fully tracked along individual copolymer chains.
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Active learning-driven quantitative synthesis–structure–property relations for improving performance and revealing active sites of nitrogen-doped carbon for the hydrogen evolution reaction†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D0RE00243G
While quantitative structure–property relations (QSPRs) have been developed successfully in multiple fields, catalyst synthesis affects structure and in turn performance, making simple QSPRs inadequate. Furthermore, catalysts often have multiple active sites preventing one from obtaining insights into structure–property relations. Here, we develop a data-driven quantitative synthesis–structure–property relation (QS2PRs) methodology to elucidate correlations between catalyst synthesis conditions, structural properties and observed performance and to provide fundamental insights into active sites and a systematic way to optimize practical catalysts. We demonstrate the approach to the synthesis of nitrogen-doped catalysts (NDCs) made via pyrolysis for the performance of the electrochemical hydrogen evolution reaction (HER), quantified by the onset potential and the current density. We determine crystallinity, nitrogen species type and fraction, surface area, and pore structure of the NDCs using XRD, XPS, and BET characterization. We demonstrated that an active learning-based optimization combined with various elementary machine learning tools (regression, principal component analysis, partial least squares) can efficiently identify optimum pyrolysis conditions to tune structural characteristics and performance with concomitant savings in materials and experimental time. Unlike previous reports on the importance of pyridinic or graphitic nitrogen, we discover that the electrochemical performance is not driven by a single catalyst property; rather, it arises from a multivariate influence of nitrogen dopants, pore structure and disorder in the NDC materials. Identification of active sites can help mechanistic understanding and further catalyst improvement.
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The interplay between ternary molten carbonate and biomaterials during pressurized slow pyrolysis†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00544H
The effect of pressure on the thermochemical conversion of woody biomass and lignin in the presence of carbonate additives has been investigated at moderate temperatures (600 and 800 °C). A ternary eutectic carbonate (Li2CO3: 43.5%, Na2CO3: 31.5%, K2CO3: 25%) was mixed with both raw feedstock and pre-pyrolysed chars and heated under nitrogen. Results of raw feedstock pyrolysis confirmed a temperature delay in volatile removal when pressure was increased to 5 bar up to 600 °C. In a carbonate treated mixture, above the eutectic melting point, liquid carbonate covered the carbon particle surfaces for both samples. On application of external pressure, this impacted the movement of gases generated in situ. Volatiles were given longer to react before being removed from the system. In the case of biomass, the combination of pressure and carbonate additive increased porosity of the final char. Lignin comparably did not show clear changes to its surface morphology when carbonate was present. However, carbonate did promote the rate of devolatilisation of lignin at reduced reaction temperatures. When temperature was increased to 800 °C and feedstock pre-pyrolysed without carbonate salts, the introduction of both carbonate and increased pressure were seen to significantly modify the final carbon structure of the char. Carbon/carbonate gasification at 800 °C under N2 changed the initial graphitic morphology of pre-pyrolysed biochar to an amorphous, disordered carbon. However, for initially amorphous lignin char, a final structure showing increased graphitic layering resulted after treatment with carbonate under pressure. This difference in structural changes is discussed to originate from a salt-catalysed process.
Detail
Effect of H-ZSM-5 zeolite content on the intrinsic kinetics of methanol dehydration to dimethyl ether over H-ZSM-5/Al2O3 molded catalyst†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00468A
A series of H-ZSM-5/Al2O3 molded catalysts with various zeolite/alumina ratios has been prepared and their catalytic activity in methanol dehydration to dimethyl ether has been studied. Based on the Langmuir–Hinshelwood formalism, several kinetic models involving associative and dissociative mechanisms of methanol adsorption have been investigated. The kinetic parameters of the models have been estimated. The mechanism of methanol adsorption (associative or dissociative) is not sensitive to catalyst composition. The latter also affects the activation energy and methanol adsorption enthalpy, which are associated with the dilution of zeolite acid sites in the alumina matrix. In contrast, preexponential factors exhibit no sensitivity to catalyst composition.
Detail
Size-controlled, hollow and hierarchically porous Co2Ni2 alloy nanocubes for efficient oxygen reduction in microbial fuel cells†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00480H
Uniform, hollow-structure and hierarchically porous materials often exhibit surprisingly outstanding electrocatalytic performance. However, fabrication of highly active and stable non-noble metal-based alloys remains a huge challenge. Herein, a facile synthetic strategy that allows two-step fabrication of size-controllable Co2Ni2 hierarchical alloy nanocubes (HANCs) with a uniform composition and hollow structure is proposed. The as-fabricated Co2Ni2 HANCs exhibit an ultrahigh surface area and a hierarchical porous structure owing to co-reduction deposition of metal particles. The uniform hollow structure is produced by etching with the assistance of weak organic acids to further expand the inner space of the nanocubes. The size of the Co2Ni2 HANCs can be precisely controlled by regulating the added content of the structure-directing modulator urea with positive correlation. The Co2Ni2 HANCs possess a four-pointed star-like interior cavity and a marginal oxide layer with a thickness of 7 nm. Experimental and theoretical studies straightforwardly show that the hierarchically porous hollow Co–Ni alloy can reduce the energy barrier, accelerate the ORR kinetics, and greatly promote the improvement of electrocatalytic activity.
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Synthesis of bimetallic Co–Pt/cellulose nanocomposites for catalytic reduction of p-nitrophenol
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00422K
In this study, bimetallic nanoparticles (NPs) of Co–Pt anchored on cellulose nanofibers (CNFs) for catalytic applications were synthesized via a sonochemical approach. The electro-spinning technique was employed for the synthesis of CNFs from cellulose acetate. The thorough characterization of synthesised Co–Pt/CNF nanocomposites was performed with the help of scanning electron microscopy (SEM), Fourier transform infra-red (FT-IR) spectroscopy, field emission scanning electron microscopy (FESEM) with energy dispersive X-ray analysis (EDX), and X-ray diffraction (XRD). This method leads to the facile preparation of Co–Pt bimetallic NPs using cellulose as a support. The synthesized nanocomposites were used for the p-nitrophenol (p-NP) reduction to p-aminophenol (p-AP) with excess sodium borohydride (NaBH4) to assess their catalytic performance. The effects of various parameters on the performance of the catalyst were also investigated. The investigated parameters are catalyst loading, initial p-NP concentration and NaBH4 concentration. The extent of p-NP reduction into p-AP over Co–Pt/CNF nanocomposites with an excess of NaBH4 was examined with UV-vis spectroscopy. The p-NP reduction to p-AP over Co–Pt NPs anchored on CNFs was achieved within 98 seconds with around 100% conversion. The efficiency of the catalyst did not vary significantly up to 5 consecutive cycles. The excellent catalytic activity (Kapp = 0.028 s−1) and stability of the as-synthesized Co–Pt nanoparticles supported on CNFs make them potential catalysts for nitrophenol reduction and wastewater treatment.
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Unravelling the redox mechanism and kinetics of a highly active and selective Ni-based material for the oxidative dehydrogenation of ethane†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00275A
Ethane oxidative dehydrogenation (ODH-C2) is a promising alternative for producing ethylene. Even if SnO2–NiO catalysts are characterized by their long-term stability and high selectivity to ethylene, their kinetic performance has not been investigated in detail yet. In this work, three kinetic models were developed according to redox mechanisms, without assuming a single rate-determining step, for evaluating the ODH-C2 kinetics over an in-house synthesized SnO2–NiO catalyst. Reaction mechanism proposals were based on detailed catalyst characterization (XRD, physisorption of N2, XPS, O2-TPIE, NH3-TPD, H2-TPR, and SEM-EDX) and robust experimental evaluation of the material. Experiments were performed in the kinetic control regime in a micro-reaction unit at temperatures between 360 and 480 °C, inlet oxygen partial pressures between 2 and 15 kPa, inlet ethane partial pressures between 3 and 10 kPa and space times between 9.4 and 45.5 kgcat s molC2H6−1. In a set of additional experiments, feeding ethylene instead of ethane, the conversion ranged from 1.5 to 14% and CO2 was the only reaction product. Physicochemical and statistical criteria were employed to discriminate between the performance of the considered redox mechanisms. In analyzing the kinetic results, it was found that: outlet molar flow rates were better fitted by the redox mechanism not accounting for the chemisorption of hydrocarbon-based molecules and considering the adsorption of oxygen species on active sites rather than their insertion into the lattice; water was the component with the highest affinity on the active sites; and ethylene and carbon dioxide production is associated with activation energies ranging from 66–94 kJ mol−1 and 80.0–113.0 kJ mol−1, respectively. These findings contribute to the mechanistic understanding of ODH-C2 and provide a reliable model for the future design and scale-up of the process.
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Topology optimization of a packed bed microreactor involving pressure driven non-Newtonian fluids
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00310K
Multivariable optimization is an important task for a microreactor to operate with better control and efficacy. The bed porosity in a packed bed microreactor is one of the key parameters to regulate the reaction rate. In this study, we offer a topology optimization technique for augmenting the reaction conversion by attaining an optimal catalyst bed porosity for non-Newtonian reactants that follow power-law behaviors. Considering a tubular microreactor and pressure gradient driven flow, we have analyzed a first-order exothermic reaction system, and have elaborated the sensitivity of power-law parameters on the average bed porosity, reaction conversion, and temperature distribution in the reactor. Our results indicate that with increasing flow consistency and behavior indices, the average bed porosity needs to increase for the optimum reactor performance that encompasses an enhanced reaction rate and uniform temperature distribution inside the reactor. We herein suggest a simple approach to optimize a microreactor to improve its efficiency without altering the physicochemical properties of the catalyst.
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Accelerated optimization of pure metal and ligand compositions for light-driven hydrogen production†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00441G
Photocatalytic hydrogen production is a promising alternative to traditional hydrogen production. To implement photocatalytic hydrogen production the development of efficient, sustainable, and stable catalysts is necessary, and overcoming the current challenges surrounding high dimensional search spaces requires both computational and experimental efforts. Utilizing photo driven processes, stable colloidal metal catalysts can be formed in situ for efficient hydrogen production from water. When considering colloidal catalysts, stability is typically a concern solved through the addition of supports or ligands. Here, poly(ethylene glycol) methyl ether thiol acts as a stabilizing ligand eliminating the need for catalyst supports while providing stable and active nanoparticle catalysts for more than 45 hours of reaction time and illumination. These systems utilize molecular photosensitizers, water reduction catalysts, stabilizing ligands, water, a sacrificial reductant, and organic solvents, posing new challenges pertaining to the optimization of multi-variable systems. Design of experiments (DOE) is applied to accelerate the understanding of variable interactions and is used as a tool to rapidly optimize the compositions of Au, Cu, Ni, and Fe containing systems. Through a collaboration leveraging computation and experimentation (both high throughput and characterizations), optimized performance peaks were obtained for each of these metals alongside distinct mapping of expected activity associated with photosensitizer, metal, and ligand concentration variations. With the highly digitized workflow, this study allowed for comparative generalizations to be made regarding photo driven hydrogen production for all four metals.
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Bayesian based reaction optimization for complex continuous gas–liquid–solid reactions†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00397F
In recent years, self-optimization strategies have been gradually utilized for the determination of optimal reaction conditions owing to their high convenience and independence from researchers' experience. However, most self-optimization algorithms still focus on homogeneous reactions or simple heterogeneous reactions. Investigations on complex heterogeneous gas–liquid–solid reactions are rare. Based on the Nelder–Mead simplex method and Bayesian optimization, this work proposes a reaction optimization framework for optimizing complex gas–liquid–solid reactions. Three gas–liquid–solid reactions including the hydrogenations of nitrobenzene, 3,4-dichloronitrobenzene, and 5-nitroisoquinoline are investigated, respectively. Reaction parameters (temperature, hydrogen pressure, liquid flow rate, and gas flow rate) are optimized. Compared with the traditional OVAT method, the proposed Bayesian based optimization algorithm exhibits remarkable performance with higher yields (0.998, 0.991 and 0.995, respectively) and computational efficiency.
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Turning CO/CO2-containing industrial process gas into valuable building blocks for the polyurethane industry†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00508A
Transforming the chemical industry from finite fossil to renewable carbon resources displays one of the major challenges of the 21st century. At the same time the steel industry needs to reduce the CO2 emissions of the blast furnaces to decrease its environmental impact. Turning this lose–lose into a win–win situation is the basic concept of the EU-funded Carbon4PUR project and the essence of this contribution. Provided is a first concept of how the carbon content of blast furnace gas (BFG), a CO/CO2-containing process gas from steel production, could be utilized in a sequence of selective chemical conversion steps to produce high value intermediates for the polymer industry. The chemical process utilizing this mixed gas stream is built up by a mixture of emerging chemical technologies starting with the catalytic conversion of CO2 with propylene oxide to produce polyether-carbonate polyols along with a CO2-depleted gas stream. Selective CO conversion is tackled in the second process step by a catalytic ring-expansion carbonylation of epoxides to cyclic anhydride structures. These diacid equivalents can be utilized for the synthesis of polyether ester polyols, an essential component for the formation of rigid construction foams. This work shows a first proof of concept of the individual chemical conversion steps of the Carbon4PUR process from lab to technical scale with a particular focus on the final industrial applicability.
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A recurrent neural network model for biomass gasification chemistry†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00409C
Detailed chemical kinetic models involving hundreds of species and thousands of reactions have recently been developed for biomass thermochemical conversion. The high computational cost of these kinetic models makes them impractical even for simple reactor geometries. In this work, we develop a recurrent neural network (RNN) model for the secondary gas-phase reactions of biomass gasification in an inert environment in the temperature range of 800–1000 °C. A gated recurrent unit (GRU) based RNN architecture is used to ensure accurate predictions over the entire range of time in the reactor. A compact kinetic model reduced from a detailed kinetic scheme using an automated reduction algorithm is employed as the reference kinetic scheme for the gas-phase reactions. A comprehensive range of biomass compositions and reactor conditions are used to generate the training data ensuring a wide range of the model applicability. The developed GRU-based RNN model can predict the temporal evolution of important reactants and products during biomass gasification in the freeboard region of a fluidized bed reactor. The model reduces the computational cost associated with the reference kinetic scheme by four orders of magnitude.
Detail
Chemical effects induced by gas–liquid jet flow†
Reaction Chemistry & Engineering ( IF 3.9 ) Pub Date : , DOI: 10.1039/D1RE00519G
Gas–liquid jet flow was proved to be capable of inducing chemical consequences which can lead to the decomposition of methylene blue (MB). The reaction process follows pseudo-first-order kinetics. Free hydroxyl radicals generated by shear-induced cavitation, hydrodynamic cavitation and microbubbles are responsible for the chemical effects.
Detail
1734
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学2区 CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.70 0 Science Citation Index Expanded Not
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